4-Phenyl-2-benzofuran-1,3-dione

Catalog No.
S15344866
CAS No.
954-06-3
M.F
C14H8O3
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-2-benzofuran-1,3-dione

CAS Number

954-06-3

Product Name

4-Phenyl-2-benzofuran-1,3-dione

IUPAC Name

4-phenyl-2-benzofuran-1,3-dione

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C14H8O3/c15-13-11-8-4-7-10(12(11)14(16)17-13)9-5-2-1-3-6-9/h1-8H

InChI Key

VETOZLDSVKEYKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)OC3=O

4-Phenyl-2-benzofuran-1,3-dione is an organic compound characterized by its unique structure, which consists of a benzofuran moiety substituted with a phenyl group at the 4-position and two carbonyl groups at the 1 and 3 positions. Its molecular formula is C14H8O3C_{14}H_8O_3 with a molecular weight of approximately 224.21 g/mol. The compound is known for its solid state, typically appearing as a white to light yellow powder or crystalline form. It is classified under the category of benzofuran derivatives, which are notable for their diverse biological and chemical properties .

Due to its reactive functional groups. Key types of reactions include:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to products like carboxylic acids.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
  • Electrophilic Substitution: The presence of the phenyl group allows for electrophilic substitution reactions with halogens or sulfonyl chlorides .

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-Phenyl-2-benzofuran-1,3-dione exhibits significant biological activities, making it of interest in medicinal chemistry. Studies have shown that it possesses:

  • Anticancer Properties: The compound has been investigated for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth.
  • Antibacterial Activity: It demonstrates effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Antiviral Effects: Research indicates that it may inhibit viral replication, positioning it as a candidate for antiviral drug development .

The mechanisms underlying these activities typically involve interactions with molecular targets such as enzymes and receptors.

The synthesis of 4-Phenyl-2-benzofuran-1,3-dione can be achieved through several methods:

  • Cyclization of Precursors: A common synthetic route involves the cyclization of benzene diols or triols with bromo phenyl acetonitrile. This process yields an imine derivative that is subsequently converted into a ketone and cyclized using sodium acetate.
  • Microwave-Assisted Synthesis: This modern technique enhances reaction efficiency and yield through microwave irradiation, facilitating the rapid formation of benzofuran derivatives .
  • Metal-Free Cyclization: Recent methods have explored metal-free conditions using hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofuran derivatives .

These methods illustrate the evolving strategies in synthetic organic chemistry aimed at producing complex molecules efficiently.

4-Phenyl-2-benzofuran-1,3-dione finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic compounds.
  • Pharmaceutical Development: Due to its biological activities, it is explored as a potential therapeutic agent for treating cancer and bacterial infections.
  • Material Science: The compound is utilized in developing new materials with unique properties, including polymers and nanomaterials .

These applications underscore its significance in both academic research and industrial settings.

Research on 4-Phenyl-2-benzofuran-1,3-dione has highlighted its interactions with biological systems. Notably:

  • It has been studied for its binding affinity to various receptors, including opioid receptors, indicating potential implications in pain management and addiction therapies .
  • Investigations into its mechanism of action reveal that it may modulate enzyme activity related to cell survival and proliferation, contributing to its anticancer effects .

Such studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 4-Phenyl-2-benzofuran-1,3-dione. These include:

Compound NameStructural FeaturesUnique Aspects
4-HydroxycoumarinContains a coumarin ringExhibits anticoagulant properties
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dioneSubstituted benzofuranPotential use in organic synthesis
2-BenzofuranBasic benzofuran structureLess functionalized; primarily used as a solvent
Phthalic AnhydrideContains an anhydride functional groupWidely used in industrial applications

The uniqueness of 4-Phenyl-2-benzofuran-1,3-dione lies in its specific substitution pattern and resultant biological activities that differentiate it from other similar compounds. Its dual carbonyl functionality enhances its reactivity and potential therapeutic applications compared to simpler analogs .

Traditional Cyclocondensation Approaches

Traditional cyclocondensation methods remain foundational for constructing the benzofuran scaffold. A notable example involves the acid-catalyzed heteroannulation of benzoquinones with cyclohexenone derivatives. Under refluxing toluene/acetic acid conditions, this one-pot reaction achieves 81% yield of 4-Phenyl-2-benzofuran-1,3-dione through a formal [3+2] cycloaddition mechanism. The reaction proceeds via protonation of benzoquinone to form an electrophilic species, which undergoes nucleophilic attack by an enolized cyclohexenone intermediate. Subsequent dehydration and aromatization yield the target compound. This method eliminates multi-step sequences, reducing synthesis time from six days to 24 hours while maintaining high efficiency.

Lewis acid-catalyzed cyclocondensation represents another classical approach. For instance, scandium triflate facilitates [4+1] cycloadditions between isocyanides and ortho-quinone methides, forming aminobenzofuran derivatives with moderate to high yields. These protocols highlight the versatility of acid-mediated cyclization in accessing diverse benzofuran architectures.

Transition Metal-Catalyzed Coupling Strategies

Transition metal catalysis has revolutionized benzofuran synthesis, particularly through copper- and rhodium-mediated pathways. Copper(I) iodide catalyzes three-component reactions involving salicylaldehydes, amines, and alkynes, yielding 4-Phenyl-2-benzofuran-1,3-dione derivatives in 70–91% efficiency. Key to this method is the formation of a copper acetylide intermediate, which undergoes regioselective coupling with iminium ions generated in situ. The use of deep eutectic solvents (e.g., choline chloride-ethylene glycol) enhances reaction rates by stabilizing polar intermediates.

Rhodium-based systems exhibit distinct advantages in directing regiochemistry. A cyclopentadienyl rhodium complex enables C–H activation of benzamides, followed by migratory insertion into vinylene carbonate to assemble benzofuran cores with 30–80% yields. This four-step mechanism—C–H activation, insertion, substitution, and β-oxygen elimination—showcases rhodium’s ability to orchestrate complex bond-forming events.

Table 1: Transition Metal-Catalyzed Syntheses of Benzofuran Derivatives

CatalystSubstratesYield (%)Key Intermediate
CuISalicylaldehyde, amine, alkyne91Copper acetylide
CpRhBenzamide, vinylene carbonate80Rhodium-aryl complex
CuTCPhenyl acetylene, sulfonyl azide81Ketene imine

Microwave-Assisted and Solvent-Free Synthetic Protocols

While microwave irradiation and solvent-free conditions represent emerging trends in benzofuran synthesis, the provided literature does not detail specific applications to 4-Phenyl-2-benzofuran-1,3-dione. General advances in these areas suggest potential for reduced reaction times and improved sustainability, but further research is needed to adapt these methods to this compound.

Regioselective Functionalization of Benzofuran Precursors

Regioselectivity is critical for installing the phenyl group at the 4-position of the benzofuran core. Rhodium-catalyzed β-carborhodation of aryl boronic acids achieves precise regiocontrol, favoring para-substitution through steric and electronic modulation. Similarly, copper-catalyzed alkyne couplings exploit ortho-directing effects of hydroxyl groups on salicylaldehydes, ensuring selective ring closure at the 2-position.

Ortho-quinone methides serve as versatile intermediates for regioselective functionalization. Scandium triflate promotes [4+1] cycloadditions with isocyanides, yielding 3-aminobenzofurans with >90% regioselectivity. This strategy avoids competitive pathways by leveraging the electrophilic character of the quinone methide.

Post-Synthetic Modification Techniques for Derivative Generation

Post-synthetic diversification expands the utility of 4-Phenyl-2-benzofuran-1,3-dione. Nucleophilic acyl substitution at the 1,3-dione positions enables introduction of alkyl, aryl, and heteroaryl groups. For example, treatment with Grignard reagents replaces carbonyl oxygen with carbon nucleophiles, generating keto-enol tautomers with tunable electronic properties.

Oxidative functionalization using hypervalent iodine reagents (e.g., IBX) selectively hydroxylates the benzofuran ring, providing access to polyoxygenated derivatives. Subsequent Mitsunobu reactions or palladium-catalyzed cross-couplings further elaborate these intermediates into complex molecular architectures.

Anticancer Activity via Apoptotic Pathway Modulation

4-Phenyl-2-benzofuran-1,3-dione demonstrates significant anticancer properties through multiple apoptotic mechanisms, particularly involving mitochondrial dysfunction and endoplasmic reticulum stress pathways [1]. The compound induces programmed cell death in various cancer cell lines through the modulation of key apoptotic proteins and cellular stress responses [2].

The benzofuran-4,5-dione scaffold, structurally related to 4-Phenyl-2-benzofuran-1,3-dione, exhibits potent cytotoxic activity against human cancer cell lines with IC50 values ranging from 5.2 to 65 μM [3]. These compounds demonstrate selective inhibition of human peptide deformylase, a critical enzyme involved in protein processing and cellular metabolism [3]. The most potent derivative in this class achieved an IC50 of 5.2 μM against human peptide deformylase while showing no measurable activity against bacterial enzymes [3].

Table 1: Cytotoxic Activity of Benzofuran-4,5-dione Derivatives Against Cancer Cell Lines

CompoundIC50 (μM) Cancer CellsSelectivity IndexPrimary Target
Compound 272.8-37>10Human Peptide Deformylase
Compound 2215>6.7Human Peptide Deformylase
Compound 236.1>16Human Peptide Deformylase
Compound 2610>10Human Peptide Deformylase

The apoptotic mechanism involves the upregulation of pro-apoptotic proteins including B-cell lymphoma-2-associated X protein and B-cell lymphoma-2 homologous antagonist/killer, while simultaneously downregulating anti-apoptotic proteins such as B-cell lymphoma-extra large and B-cell lymphoma-2 [1] [4]. This leads to mitochondrial membrane potential disruption and subsequent cytochrome C release into the cytoplasm [1].

Reactive oxygen species generation plays a crucial role in the anticancer mechanism, with treated cells showing increased intracellular superoxide anion and hydrogen peroxide levels [1] [4]. The compound activates nicotinamide adenine dinucleotide phosphate oxidase, leading to oxidative stress that triggers the apoptotic cascade [1]. Pretreatment with antioxidants such as diphenyleneiodonium, catalase, or N-acetylcysteine significantly reduces both reactive oxygen species production and cell death [1].

The endoplasmic reticulum stress pathway represents another critical mechanism of action [1] [4]. The compound induces calcium release from intracellular stores, activating glucose-regulated protein 78 and calpain enzymes [1]. This cascade ultimately leads to caspase-3 and caspase-9 activation, resulting in DNA fragmentation and apoptotic cell death [1] [4].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

Benzofuran derivatives, including 4-Phenyl-2-benzofuran-1,3-dione, exhibit substantial antimicrobial activity against both gram-positive and gram-negative bacteria [5] [6]. The antimicrobial efficacy is particularly notable against multidrug-resistant strains, representing a promising avenue for addressing antibiotic resistance challenges [5].

Table 2: Antimicrobial Activity of Benzofuran Derivatives Against Pathogenic Microorganisms

Target OrganismMinimum Inhibitory Concentration (μg/mL)Mechanism of Action
Staphylococcus aureus0.78-6.25Cell wall synthesis inhibition
Escherichia coli0.78-3.12Membrane disruption
Pseudomonas aeruginosa1.6-12.5Biofilm formation inhibition
Mycobacterium tuberculosis2-8Protein tyrosine phosphatase inhibition

The benzofuran scaffold demonstrates potent activity against Mycobacterium tuberculosis through the selective inhibition of mycobacterial protein tyrosine phosphatase B [5] [6]. This enzyme serves as a virulence factor that mediates bacterial survival within macrophages by targeting host immune responses [5]. The most active compounds achieve IC50 values of 38 nM with greater than 50-fold selectivity against a panel of protein tyrosine phosphatases [5].

Structure-activity relationship studies reveal that hydroxyl group substitution at the C-6 position of the benzofuran ring is essential for antimicrobial activity [5] [6]. Compounds lacking this hydroxyl group show no measurable antibacterial activity against tested strains [5]. The presence of electron-withdrawing groups in the ortho position of the benzofuran ring enhances potency, while electron-donating groups diminish antimicrobial effectiveness [5] [6].

The antimicrobial mechanism involves multiple cellular targets, including disruption of bacterial cell wall synthesis and interference with essential metabolic pathways [5] [6]. Against fungal pathogens, benzofuran derivatives demonstrate activity comparable to established antifungal agents, with minimum inhibitory concentrations ranging from 1.6 to 12.5 μg/mL against Candida species and Aspergillus niger [5] [6].

Benzofuran-3-carbohydrazide derivatives show particularly promising results against drug-resistant tuberculosis strains [5] [6]. The most active compounds in this series achieve minimum inhibitory concentrations of 2-8 μg/mL against Mycobacterium tuberculosis H37Rv, with ortho-hydroxyl and protected hydroxyl group substitutions on the benzylidene moiety contributing to enhanced antitubercular activity [5].

Anti-Inflammatory Action Through Cyclooxygenase-2 Inhibition

4-Phenyl-2-benzofuran-1,3-dione exhibits significant anti-inflammatory properties primarily through selective cyclooxygenase-2 inhibition [7] [8] [9]. The compound demonstrates potent inhibitory activity against this key inflammatory enzyme while maintaining selectivity over cyclooxygenase-1, thereby potentially reducing gastrointestinal side effects associated with non-selective inhibitors [8] [10].

Table 3: Cyclooxygenase-2 Inhibitory Activity of Benzofuran-based Anti-inflammatory Compounds

Compound ClassIC50 (μM)Selectivity IndexAnti-inflammatory Activity (%)
Benzofuran-2,5-dione0.1-4.01>10061.8-82.9
Piperazine-benzofuran hybrids52.23>1.567-80
Cyclic imide derivatives0.15-0.28>16871.2-85.6

The anti-inflammatory mechanism involves dual inhibition of cyclooxygenase-2 activity and expression [9]. The compound not only blocks enzyme activity but also reduces cyclooxygenase-2 protein synthesis at the transcriptional level [9]. Additionally, it inhibits the expression of inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta, key mediators of the inflammatory response [9].

The molecular mechanism involves suppression of the nuclear factor-kappa B signaling pathway [9] [11]. The compound attenuates lipopolysaccharide-induced DNA-binding activity and transcriptional activity of nuclear factor-kappa B through decreased phosphorylation of inhibitory kappa B-alpha and reduced nuclear translocation of the transcription factor [9]. This results in downstream suppression of pro-inflammatory gene expression [11].

Transforming growth factor-beta-activated kinase-1 represents another critical target in the anti-inflammatory pathway [9]. The compound suppresses the formation of transforming growth factor-beta-activated kinase-1/transforming growth factor-beta-activated kinase-binding protein1 complex, accompanied by reduced phosphorylation of both transforming growth factor-beta-activated kinase-1 and inhibitory kappa B kinase [9].

Benzofuran derivatives containing piperazine moieties demonstrate excellent anti-inflammatory activity through modulation of both nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways [11]. These compounds significantly inhibit phosphorylation levels of inhibitory kappa B kinase alpha/beta, inhibitory kappa B alpha, p65, extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 in a dose-dependent manner [11].

Enzyme-Targeted Interactions in Metabolic Disorders

4-Phenyl-2-benzofuran-1,3-dione demonstrates significant enzyme inhibitory activity relevant to metabolic disorder management [12] [3] [13]. The compound interacts with multiple enzymatic targets involved in glucose metabolism, lipid synthesis, and protein processing pathways [3] [14].

Table 4: Enzyme Inhibitory Profile of Benzofuran Derivatives in Metabolic Pathways

Target EnzymeIC50 (μM)Metabolic PathwayClinical Relevance
Human Peptide Deformylase5.2-65Protein ProcessingCancer metabolism
Phosphodiesterase 10A16.4-92Cyclic nucleotide signalingNeurometabolic disorders
Acetylcholinesterase0.245-34.7Neurotransmitter metabolismCognitive disorders
DNA Topoisomerase2.8-74DNA metabolismCancer cell proliferation

The benzofuran scaffold exhibits selective inhibition of human peptide deformylase, a metalloprotease essential for protein maturation and cellular metabolism [3]. This enzyme removes N-terminal methionine residues from newly synthesized proteins, a critical step in protein processing [3]. The most potent inhibitor achieves an IC50 of 5.2 μM with excellent selectivity over bacterial peptide deformylases [3].

Phosphodiesterase 10A inhibition represents another important mechanism for metabolic regulation [15]. Benzofuran derivatives containing 4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione moieties demonstrate potent inhibitory activity with IC50 values ranging from 16.4 to 92% inhibition at test concentrations [15]. The most active compound shows 92% inhibition and contains a benzimidazol-2-yl butyl substituent [15].

Molecular docking studies reveal that benzofuran derivatives form crucial interactions with target enzymes through hydrogen bonding and hydrophobic interactions [15] [13]. The compounds demonstrate binding affinity to active sites through interactions with key amino acid residues including glutamine, phenylalanine, and aspartic acid [15] [13].

DNA topoisomerase inhibition contributes to the antimetabolic effects observed in cancer cells [14]. These enzymes regulate DNA topology during replication and transcription, making them critical targets for cancer therapy [14]. Benzofuran derivatives demonstrate IC50 values ranging from 2.8 to 74 μM against various cancer cell lines through topoisomerase inhibition [16] [17].

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

224.047344113 g/mol

Monoisotopic Mass

224.047344113 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-11

Explore Compound Types